Cozaar -

Cozaar

Catalog Number: EVT-1597133
CAS Number:
Molecular Formula: C22H22ClN6O-
Molecular Weight: 421.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Losartan Potassium is the potassium salt of losartan, a non-peptide angiotensin II receptor antagonist with antihypertensive activity. Losartan selectively and competitively binds to the angiotensin II receptor (type AT1) and blocks the binding of angiotensin II to the receptor, thus promoting vasodilatation and counteracting the effects of aldosterone. Converted from angiotensin I by angiotensin-converting enzyme (ACE), angiotensin II stimulates the adrenal cortex to synthesize and secrete aldosterone, decreasing sodium excretion and increasing potassium excretion, and acts as a vasoconstrictor in vascular smooth muscle.
Losartan(1-) is an organic anion that is the conjugate base of losartan, obtained from the deprotonation of the tetrazole NH group. Major species at pH 7.3. It is a conjugate base of a losartan.
Synthesis Analysis

Losartan potassium can be synthesized through various methods. A notable process involves the reaction of 2-butyl-4-chloro-5-(4'-carboxyphenyl) imidazole with potassium salts, typically using solvents like methanol or isopropyl alcohol. The synthesis often includes a series of steps such as refluxing, crystallization, and filtration to obtain the final product in its desired polymorphic form .

One patented method describes the use of an azeotropic distillation technique to remove water from the reaction mass, which enhances the yield of losartan potassium by promoting crystallization under controlled moisture conditions . The synthesis process emphasizes minimizing impurities and optimizing yields through careful control of reaction conditions.

Molecular Structure Analysis

The molecular formula for losartan potassium is C22H22ClN6O, with a molar mass of approximately 422.89 g/mol. Its structure features a biphenyl moiety connected to an imidazole ring, which is crucial for its pharmacological activity. The compound exists primarily as a white to off-white crystalline powder .

Losartan's three-dimensional structure can be analyzed using techniques such as X-ray crystallography, which provides insights into its conformational flexibility and interactions with biological targets .

Chemical Reactions Analysis

Losartan undergoes various chemical reactions that are critical for its synthesis and stability. For instance, it can react with strong acids or bases to form salts or undergo hydrolysis under certain conditions. The stability of losartan in pharmaceutical formulations has been studied extensively; it is known to degrade in the presence of moisture or heat, leading to the formation of various degradation products .

Analytical methods such as high-performance liquid chromatography (HPLC) are commonly employed to monitor these reactions and quantify losartan in different formulations .

Mechanism of Action

Losartan functions by selectively blocking the binding of angiotensin II to its receptors (specifically AT1 receptors), which leads to vasodilation and a reduction in blood pressure. This mechanism also inhibits aldosterone secretion, resulting in decreased sodium reabsorption and fluid retention .

The pharmacodynamic effects include lowering systemic vascular resistance and improving renal blood flow, making losartan effective in managing hypertension and protecting renal function in diabetic patients .

Physical and Chemical Properties Analysis

Losartan potassium exhibits several key physical and chemical properties:

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in methanol, slightly soluble in water.
  • Melting Point: Approximately 267-269 °C.
  • pH: Typically around 4.5-7 when dissolved in water.

These properties influence its formulation into tablets or other delivery systems for optimal bioavailability .

Applications

Cozaar is primarily used in clinical settings for:

  • Hypertension Management: It effectively lowers blood pressure in adults and children over six years old.
  • Renal Protection: It is indicated for patients with type 2 diabetes and hypertension to reduce the risk of nephropathy.
  • Heart Failure Treatment: Losartan is also utilized off-label for heart failure management due to its vasodilatory effects.

Research continues into additional therapeutic uses, including potential benefits in heart failure and stroke prevention .

Molecular Pharmacology of Losartan

Angiotensin II Receptor Subtype 1 (AT1) Binding Dynamics

Losartan selectively antagonizes the angiotensin II type 1 (AT1) receptor, a G protein-coupled receptor (GPCR) pivotal in the renin-angiotensin system (RAS). The AT1 receptor features a seven-transmembrane helical structure with extracellular loops (ECLs) critical for ligand binding. Losartan binds reversibly to the orthosteric site of AT1 via interactions with residues in transmembrane domains (TM3, TM5, TM6, and TM7), particularly Lys199 and Gln257, which form hydrogen bonds with its imidazole and hydroxymethyl groups [1] [8]. The biphenyl-tetrazole moiety anchors losartan deep within the binding pocket, competing directly with angiotensin II (Ang II) [5] [8].

Binding kinetics reveal high affinity (dissociation constant Kd ≈ 0.1 nM) and selectivity (>10,000-fold for AT1 over AT2 receptors) [5]. Intriguingly, intrarenal AT1 receptors exhibit higher losartan binding density than systemic receptors, contributing to its efficacy in diabetic nephropathy [8].

Table 1: AT1 Receptor Binding Domains for Losartan

Receptor DomainKey ResiduesInteraction with Losartan
TM3Lys199Salt bridge with carboxylate
TM5Gln257Hydrogen bonding
ECL2Cys101-Cys180Stabilization of binding pocket
TM6His256Hydrophobic interactions

Competitive vs. Non-Competitive Inhibition Mechanisms

Losartan acts as a competitive antagonist at AT1 receptors, surmountable by high Ang II concentrations. Its binding prevents Ang II-induced Gq protein activation, inhibiting phospholipase C (PLC) and downstream calcium mobilization [1] [5]. In contrast, its active metabolite E-3174 (EXP3174) binds insurmountably to a distinct site near TM7, causing irreversible conformational changes that dissociate G protein coupling [1] [5] [8]. This non-competitive inhibition arises from E-3174's slower dissociation rate (t½ = 6–9 hours vs. losartan’s 1.5–2.5 hours) [7].

Table 2: Inhibition Profiles of Losartan and E-3174

ParameterLosartanE-3174
Inhibition TypeCompetitiveNon-competitive
Dissociation Half-life1.5–2.5 hours6–9 hours
Receptor Residence TimeShortProlonged
Ang II ReversibilityYesNo

Allosteric Modulation of AT1 Receptor Conformational States

Allosteric modulators induce conformational shifts in AT1 that fine-tune losartan’s effects. Autoantibodies against AT1 (AT1R-AAs), found in preeclampsia and COVID-19, bind ECL2 and stabilize AT1 in a state favoring β-arrestin signaling over Gq activation, synergizing with losartan’s antagonism [6]. Additionally, nanobodies (e.g., AT110i1) targeting intracellular loop 2 (ICL2) enhance losartan’s affinity by 3-fold by mimicking G protein binding [6].

Losartan itself acts as an allosteric modulator for dopamine D1 receptors (D1R) via AT1-D1 heterodimers. By strengthening AT1-D1 interactions, losartan increases D1R membrane expression and cAMP generation—effects abolished when D1R residues Ser397/Ser398 are mutated [3].

Table 3: Allosteric Modulators Influencing AT1-Losartan Interactions

ModulatorBinding SiteEffect on Losartan
AT1R-AAsECL2Enhances β-arrestin bias
Nanobody AT110i1ICL2Increases affinity 3-fold
Hemorphin LVV-H7Intracellular loopsDeepens Ang II binding

Role of Active Metabolite E-3174 in Pharmacodynamic Efficacy

E-3174, generated via hepatic CYP2C9/CYP3A4 oxidation, accounts for 10–40-fold greater AT1 blockade than losartan. Pharmacokinetic studies show E-3174 achieves plasma concentrations 5–8 times higher than losartan after oral dosing, with an AUC0–∞ of 1,500 ng·h/mL vs. 250 ng·h/mL for losartan (100 mg dose) [5] [7]. E-3174’s non-competitive inhibition reduces AT1 receptor density in renal vasculature by 60%, explaining losartan’s prolonged antihypertensive effects despite the parent drug’s short half-life [8].

Table 4: Pharmacokinetic and Pharmacodynamic Comparison

MetricLosartanE-3174
Bioavailability33%Not applicable (metabolite)
Cmax (100 mg dose)250 ng/mL1,200 ng/mL
AUC0–∞250 ng·h/mL1,500 ng·h/mL
AT1 Blockade Potency10–40×

Cross-Talk Between AT1 and AT2 Receptor Signaling Pathways

AT1 and AT2 receptors exhibit bidirectional cross-talk. In vascular smooth muscle, losartan’s AT1 blockade unmasks AT2-mediated vasodilation via nitric oxide (NO) release. Studies in rat anococcygeus muscle show PD123319 (AT2 antagonist) inhibits Ang II-induced relaxation in losartan-pretreated tissues, confirming AT2-NO pathway involvement [10]. Conversely, in spontaneously hypertensive rats (SHR), hypothalamic AT2 activation dampens AT1-driven pressor responses by recruiting cannabinoid CB1 receptors [4].

In renal proximal tubules, AT1 blockade by losartan enhances dopamine D1 receptor signaling via heterodimer formation. This crosstalk increases sodium excretion—an effect abolished by D1 antagonists—highlighting a natriuretic synergy [3].

Table 5: AT1-AT2 Cross-Talk Mechanisms

TissueAT1 Blockade EffectAT2-Mediated Pathway
Vascular Smooth MuscleUnmasks vasodilationNO synthase activation
Renal Proximal TubulesEnhances D1R membrane expressioncAMP/PKA signaling
Hypothalamic PVNReduces sympathetic outputCB1 receptor activation

Mentioned Compounds: Losartan, E-3174 (EXP3174), Angiotensin II, PD123319, LVV-Hemorphin-7, AT110i1, Candesartan, Telmisartan.

Properties

Product Name

Cozaar

IUPAC Name

[2-butyl-5-chloro-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol

Molecular Formula

C22H22ClN6O-

Molecular Weight

421.9 g/mol

InChI

InChI=1S/C22H22ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3/q-1

InChI Key

MDMTUGIZSFHDIC-UHFFFAOYSA-N

SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CO)Cl

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CO)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.